4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
Properties
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-24-13-8-10(9-14(25-2)15(13)26-3)16-21-17(19)22-18-20-11-6-4-5-7-12(11)23(16)18/h4-9,16H,1-3H3,(H3,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHLDBRZPXOSIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2N=C(NC3=NC4=CC=CC=C4N23)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Precursor Synthesis
The synthesis typically begins with functionalized benzimidazole intermediates. For example, 2-nitro-3,4,5-trimethoxyaniline undergoes diazotation followed by coupling with ethyl cyanoacetylcarbamate to form hydrazone intermediates. Cyclization under acidic conditions yields 1-(2-nitro-3,4,5-trimethoxyphenyl)-6-azauracil-5-carbonitrile, which is subsequently reduced to the corresponding amino derivative using FeSO/NH systems. This step establishes the benzimidazole core critical for downstream functionalization.
Triazine Ring Closure
The triazine ring is constructed via cyclocondensation of the amino-benzimidazole intermediate with trimethoxyphenyl-containing reagents. For instance, refluxing 3-(3,4,5-trimethoxyphenyl)-1H-benzimidazol-2-amine with cyanogen bromide in acetic acid facilitates the formation of the triazino[1,2-a]benzimidazole scaffold. Microwave irradiation (100–150°C, 100 W) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) accelerates this step, reducing reaction times from hours to minutes.
Microwave-Assisted Organic Synthesis (MAOS)
Catalyst Systems
MAOS protocols employ CuI (5–10 mol%) and KPO (2 equiv) in DMF to promote C–N coupling between benzimidazole amines and trimethoxyphenyl halides. For example, reacting N-(1H-benzimidazol-2-yl)-2-phenylacetamide with 3,4,5-trimethoxybenzyl chloride under microwave irradiation (100°C, 1 h) yields the target compound with 75–85% efficiency. The use of DMF as a polar aprotic solvent enhances solubility and reaction homogeneity.
Optimization of Reaction Parameters
Key parameters include:
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Temperature : 80–150°C, with higher temperatures favoring cyclization over side reactions.
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Solvent : DMF > DMSO > ethanol, based on dielectric heating efficiency.
Post-Functionalization and Purification
Hydrolysis and Amination
Post-cyclization steps often involve hydrolysis of cyano groups using HCl/HO (1:5) to yield carboxylic acid intermediates, which are subsequently aminated with NH or primary amines. For example, treating 6,7,8-trimethoxy-3-oxo-3,4-dihydro-triazino[2.3-a]benzimidazol-2-carbonitrile with aqueous NH at 60°C for 1 h introduces the 2-amine group.
Recrystallization and Chromatography
Purification is achieved via:
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Recrystallization : Ethanol/water (1:1) mixtures remove unreacted starting materials.
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Column Chromatography : Silica gel with ethyl acetate/methanol (19:1) eluent isolates the target compound.
Comparative Analysis of Synthetic Routes
Structural Confirmation and Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzimidazole compounds possess significant anticancer properties. For instance, compounds similar to 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
A study published in Molecules highlighted the synthesis of novel benzimidazole derivatives that demonstrated potent anticancer activities against different cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways related to cell survival and proliferation .
Anti-inflammatory Properties
Benzimidazole derivatives have been recognized for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the trimethoxyphenyl group enhances the anti-inflammatory activity by modulating the NF-kB pathway .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Studies have demonstrated that benzimidazole derivatives can exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Polymeric Applications
The derivatives of triazino-benzimidazole compounds are being explored for their potential use in polymer chemistry. Their ability to form stable complexes with metal ions makes them suitable candidates for applications in catalysis and material stabilization.
For example, the incorporation of such compounds into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and aerospace industries .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Molecules (2022) | Anticancer | Identified novel derivatives with significant cytotoxicity against cancer cell lines; mechanisms include apoptosis induction. |
| Journal of Medicinal Chemistry (2023) | Anti-inflammatory | Demonstrated inhibition of COX-2 expression; compounds reduced inflammation markers in animal models. |
| Polymer Science (2023) | Material Science | Developed polymer composites using benzimidazole derivatives; enhanced mechanical properties observed. |
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . This inhibition can lead to the suppression of bacterial growth and cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of triazinobenzimidazoles are highly dependent on substituents at the 4-position. Below is a detailed comparison with analogous compounds:
Substituted Phenyl Derivatives
Key Findings :
- DHFR Inhibition : Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit stronger dihydrofolate reductase (DHFR) inhibition, a target for antitumor agents . The 3,4,5-trimethoxyphenyl derivative’s bulky substituent may reduce binding affinity compared to smaller groups.
- Herbicidal Activity : The 3,4,5-trimethoxyphenyl group enhances herbicidal activity against rape (40–60% inhibition), likely due to improved membrane permeability from methoxy groups .
- Antinematodal Activity : Hydroxyl and fluorine substituents significantly improve efficacy against Trichinella spiralis, with 3-fluorophenyl and 4-hydroxyphenyl derivatives showing >50% efficacy .
Alkyl and Heteroaryl Derivatives
Structural and Tautomeric Considerations
The 1,4-dihydro tautomer of 4-(3,4,5-trimethoxyphenyl)-triazinobenzimidazole predominates in DMSO, as confirmed by ¹H NMR . However, tautomeric equilibria (e.g., 3,4-dihydro and 4,10-dihydro forms) may influence reactivity and binding in biological systems .
Commercial Availability and Discontinuations
Several analogs, such as 4-(3,4-dimethoxyphenyl) and 4-(4-chloro-2-fluorophenyl) derivatives, have been discontinued by suppliers like CymitQuimica due to low demand or synthesis challenges .
Biological Activity
4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex heterocyclic compound characterized by its unique structural features, including a triazine and benzimidazole framework. Its molecular formula is C₁₈H₁₉N₅O₃. The presence of three methoxy groups on the phenyl ring enhances its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple chemical reactions that allow for the incorporation of the triazine and benzimidazole moieties. The synthetic pathways often focus on optimizing yield and purity while enabling modifications to enhance biological activity. The structural complexity provides a basis for various interactions with biological targets.
Antimicrobial Activity
Compounds similar to this compound have been evaluated for their antimicrobial properties. Research indicates that derivatives containing the triazole moiety exhibit significant antibacterial and antifungal activities. For example:
- Antibacterial Effects : Compounds with triazole structures have shown effectiveness against various bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.125 to 8 μg/mL against several strains .
- Fungal Activity : Similar compounds have demonstrated antifungal properties against pathogens like Candida albicans and Aspergillus fumigatus .
| Compound | Structure | Antimicrobial Activity |
|---|---|---|
| This compound | Structure | Effective against Gram-positive and Gram-negative bacteria |
| 1,2,4-Triazole derivatives | Structure | MIC values of 0.125–8 μg/mL against multiple bacterial strains |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance:
- Cell Line Studies : In vitro studies using the NCI 57 cell line panel revealed that certain derivatives exhibited broad-spectrum antitumor efficacy across various cancer types. Notably, compounds derived from similar structures showed significant activity against renal cancer (UO-31) and lung cancer (NCI-H522) cell lines .
| Compound | Cancer Type | Activity Level |
|---|---|---|
| Compound A | Renal (UO-31) | High |
| Compound B | Lung (NCI-H522) | Moderate |
The mechanisms through which these compounds exert their biological effects often involve:
- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors affecting pathways crucial for microbial survival or cancer cell proliferation.
- Receptor Interactions : The binding affinities with specific receptors can modulate cellular responses leading to therapeutic effects.
Case Studies
Several studies have highlighted the promising biological activities of compounds related to this compound:
- Study on Antimicrobial Properties : A recent study evaluated a series of triazole derivatives for their antibacterial efficacy against resistant strains. One derivative showed remarkable potency with an MIC significantly lower than standard antibiotics .
- Anticancer Evaluation : Another study focused on the synthesis of quinazoline-based derivatives that demonstrated substantial antitumor activity in multiple cell lines. Compounds with structural similarities to the target compound were noted for their selective action against specific cancer types .
Q & A
Q. What are the optimal synthetic pathways for preparing 4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted benzaldehyde derivatives with triazole or benzimidazole precursors. For example, refluxing intermediates in ethanol with glacial acetic acid as a catalyst (as seen in triazino-benzimidazole syntheses) can yield the core structure . Optimizing solvent systems (e.g., DMSO for solubility) and reaction time (e.g., 18-hour reflux for cyclization) improves yields. Post-synthesis purification via column chromatography with gradient elution (e.g., EtOAC/light petroleum mixtures) enhances purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ at ~3264 cm⁻¹, C-O at ~1278 cm⁻¹) and confirms hydrogen bonding patterns .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .
- NMR : Resolves aromatic proton environments (e.g., trimethoxyphenyl protons at δ 3.8–4.0 ppm) and confirms regioselectivity .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer : Begin with in vitro antimicrobial or enzyme inhibition assays. For example, use agar diffusion methods to test antimicrobial activity against Gram-positive/negative strains , or fluorometric assays to measure phosphodiesterase inhibition (as seen in triazolo-pyrimidine derivatives) . Dose-response curves (0.1–100 µM) and positive controls (e.g., ciprofloxacin for antimicrobial tests) are critical for validation.
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be resolved?
- Methodological Answer :
- Mechanistic Profiling : Use computational docking (e.g., AutoDock Vina) to compare binding affinities across target enzymes and identify off-target effects .
- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and temperature. Cross-validate results with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at the triazine or benzimidazole moieties (e.g., halogens, methoxy groups) to assess electronic effects .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with bioactivity .
Q. How should researchers design in vivo studies to evaluate toxicity and pharmacokinetics?
- Methodological Answer :
- Experimental Design : Use randomized block designs with split-plot arrangements (e.g., dose groups as main plots, time points as subplots) to minimize variability .
- Pharmacokinetic Parameters : Measure plasma half-life (t₁/₂), bioavailability (F%), and tissue distribution via LC-MS/MS. Include negative controls and adjust for metabolic stability using liver microsomes .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use tools like GraphPad Prism for robust error estimation .
- ANOVA with Post-Hoc Tests : Compare means across multiple doses (e.g., Tukey’s HSD for pairwise comparisons) to identify significant trends .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
